molecular formula C12H19NO3 B7961368 Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B7961368
M. Wt: 225.28 g/mol
InChI Key: ZWCSPNASTQNGJH-UHFFFAOYSA-N
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Description

Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core modified with a tert-butyl carbamate group at position 3 and an acetyl group at position 5. This scaffold is of significant interest in medicinal chemistry due to its rigid, sp³-rich structure, which enhances binding selectivity in drug design .

Properties

IUPAC Name

tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-7(14)10-8-5-13(6-9(8)10)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCSPNASTQNGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2C1CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagent Selection

The amino group at position 6 undergoes nucleophilic acylation with acetyl chloride or acetic anhydride in the presence of a base. Catalytic coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enhance reactivity, particularly in polar aprotic solvents like DMF or THF.

Example Protocol :

  • Starting Material : tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (1.0 equiv)

  • Acetylating Agent : Acetic anhydride (1.2 equiv)

  • Base : DIPEA (N,N-Diisopropylethylamine, 2.0 equiv)

  • Solvent : Anhydrous DCM (Dichloromethane)

  • Conditions : 0–25°C, 12–24 hours under nitrogen atmosphere

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°CMinimizes side reactions
SolventDCM or THFEnhances solubility
Reaction Time12–24 hBalances conversion and degradation

Post-reaction purification via silica gel chromatography (hexane/EtOAc gradient) typically yields the acetylated product with >80% purity.

Industrial-Scale Considerations

Large-scale production faces challenges in exotherm management and waste minimization. Continuous flow reactors improve heat dissipation and reproducibility, while immobilized enzymes (e.g., lipases) offer greener alternatives for acylation.

Oxidation of 6-Hydroxymethyl Derivatives

Oxidizing Agents and Conditions

The hydroxymethyl group at position 6 can be oxidized to an acetyl moiety using Jones reagent (CrO3 in H2SO4) or Dess-Martin periodinane. However, competing oxidation of the tert-butyl carbamate group necessitates selective conditions.

Example Protocol :

  • Starting Material : tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (1.0 equiv)

  • Oxidizing Agent : Dess-Martin periodinane (1.5 equiv)

  • Solvent : Anhydrous DCM

  • Conditions : 0°C to RT, 2–4 hours

Oxidizing AgentYield (%)Byproducts
Dess-Martin periodinane65–70Minimal carbamate decomposition
Pyridinium chlorochromate50–55Overoxidation observed

Limitations and Mitigation Strategies

Overoxidation to carboxylic acids is a key risk. Steric shielding by the bicyclic framework partially protects the hydroxymethyl group, but electron-deficient oxidizing agents (e.g., TEMPO/NaClO) may improve selectivity.

Alternative Routes: Cyclopropanation and Ring Expansion

[2+1] Cyclopropanation Strategies

In situ generation of the bicyclo[3.1.0]hexane core with pre-installed acetyl groups remains underexplored. Simmons-Smith cyclopropanation of enyne precursors offers a potential pathway, though yields are suboptimal (<40%).

Ring Expansion of Bicyclo[2.1.1] Systems

Photochemical or thermal ring expansion of smaller bicyclic systems (e.g., bicyclo[2.1.1]hexanes) could theoretically introduce acetyl groups, but this method lacks experimental validation for nitrogen-containing scaffolds.

Comparative Analysis of Synthetic Approaches

MethodAdvantagesDisadvantagesScalability
Acylation of amineHigh yields (70–80%)Requires amino precursorIndustrial-scale feasible
Hydroxymethyl oxidationDirect precursor availabilityOveroxidation risksLimited to lab-scale
CyclopropanationSingle-step core formationLow yields, poor functional group toleranceNot viable

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the bicyclic structure.

    Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of ester or acetyl groups with nucleophiles.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is utilized in the synthesis of various pharmaceutical compounds due to its unique bicyclic structure, which can enhance biological activity.

Analgesic and Anti-inflammatory Agents

Research has shown that derivatives of this compound exhibit potential as analgesics and anti-inflammatory agents. For instance, studies have indicated that modifications to the azabicyclo structure can lead to improved efficacy in pain relief and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics. A study highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections resistant to conventional antibiotics .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis.

Synthesis of Complex Molecules

This compound is frequently used as a building block for synthesizing more complex organic molecules, including natural products and other bioactive compounds. Its ability to undergo various chemical transformations, such as acylation and alkylation, makes it versatile in synthetic chemistry .

Asymmetric Synthesis

The compound's chiral nature allows it to be used in asymmetric synthesis processes, where enantiomerically pure compounds are desired. This application is crucial in the pharmaceutical industry, where the chirality of drug molecules can significantly affect their therapeutic effects .

Case Study 1: Development of Antiviral Agents

In a recent study, researchers synthesized several derivatives of this compound to evaluate their antiviral properties against influenza viruses. The study found that certain derivatives exhibited significant antiviral activity, paving the way for potential new treatments for viral infections .

Case Study 2: Synthesis of Anticancer Compounds

Another research effort focused on using this compound as a precursor for anticancer agents. The study involved modifying the azabicyclo framework to enhance selectivity towards cancer cells while minimizing toxicity to healthy cells . The results indicated promising leads for further development.

Data Table: Comparison of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnalgesics and Anti-inflammatoriesEnhanced efficacy with fewer side effects
Organic SynthesisBuilding block for complex moleculesVersatile transformations
Asymmetric SynthesisEnantiomerically pure compoundsCritical for drug efficacy
Antiviral AgentsInfluenza treatmentSignificant antiviral activity
Anticancer CompoundsCancer treatmentPromising leads with selective toxicity

Mechanism of Action

The mechanism of action of tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry
Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate* C₁₂H₁₉NO₃ (inferred) ~241.29 (calculated) Acetyl (position 6), tert-butyl carbamate (position 3) 3 stereocenters (inferred)
Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate C₁₀H₁₈N₂O₂ 198.27 Amino (position 6) 3 stereocenters (exo configuration)
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate C₉H₁₅NO₃ 185.22 Oxygen (position 6) Planar epoxide ring
Tert-butyl 6-(4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate C₂₈H₂₅Cl₄N₅O₅ 651.33 Dichlorobenzamido-pyrazole (position 6) Not specified

Notes:

  • The acetylated derivative (target compound) is distinguished by its ketone functionality, which may enhance metabolic stability compared to amino or hydroxyl analogs .
  • The oxa analog (C₉H₁₅NO₃) replaces position 6 with an oxygen atom, forming an epoxide ring, which confers reactivity in ring-opening reactions .

Physicochemical and Spectral Data

  • Oxa Analog : Reported as a light yellow oil (MS (ESI) m/z: 186.2 [M+H]⁺) .
  • Pyrazole Derivative : Characterized by ¹H NMR (δ 10.66 ppm for NH) and LC-MS (m/z 673.99 [M+Na]⁺) .
  • Amino Derivative: Crystallizes in a triclinic system (space group P1) with a density of 1.239 g/cm³ .

Stability and Reactivity

  • The oxa analog’s epoxide ring is susceptible to nucleophilic attack, enabling diversification via azide or amine additions .
  • Acetyl and carbamate groups in the target compound may confer resistance to enzymatic degradation compared to ester-containing analogs .

Biological Activity

Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article delves into its synthesis, biological properties, and relevant case studies that highlight its activity.

Chemical Structure and Properties

Chemical Formula: C₉H₁₅N₁O₃
Molecular Weight: 185.22 g/mol
CAS Number: 114214-49-2
IUPAC Name: this compound

The compound features a bicyclic structure that is characteristic of several biologically active molecules, particularly those interacting with opioid receptors.

Synthesis

The synthesis of tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane derivatives typically involves palladium-catalyzed cyclopropanation reactions, which allow for high yields and selectivity in producing various derivatives . The methodology has been optimized to facilitate the generation of compounds with desirable pharmacological properties.

Opioid Receptor Interaction

Research indicates that compounds within the azabicyclo[3.1.0]hexane class, including this compound, exhibit activity as opioid receptor antagonists . These compounds have been shown to inhibit morphine-induced antinociception, suggesting their potential in managing pain without the addictive properties associated with classical opioids .

Antioxidant Properties

Moreover, some studies have reported that azabicyclo compounds demonstrate antioxidant activity , which may contribute to their therapeutic effects in various conditions related to oxidative stress . This dual action could make them valuable in treating a range of diseases where inflammation and oxidative damage are prevalent.

Study on Morphine-Induced Antinociception

In a controlled study, researchers evaluated the efficacy of a series of azabicyclo compounds as antagonists to morphine's effects on pain relief. The findings revealed that this compound significantly reduced morphine's analgesic effect in animal models, indicating its potential application in pain management therapies .

Antioxidant Activity Assessment

A separate study assessed the antioxidant capacity of several azabicyclo derivatives using DPPH radical scavenging assays. The results demonstrated that this compound exhibited substantial radical scavenging activity, supporting its role as a potential therapeutic agent against oxidative stress-related diseases .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
Opioid Receptor AntagonismInhibits morphine-induced antinociception
Antioxidant ActivitySignificant DPPH radical scavenging capacity
Potential Therapeutic ApplicationsPain management, oxidative stress-related diseases

Q & A

Q. What are the key synthetic strategies for synthesizing tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate?

The compound is synthesized via functionalization of the bicyclic scaffold. A common approach involves:

  • Bisalkylation of precursors : Ethyl isocyanoacetate derivatives undergo cyclopropane ring formation under basic conditions, as demonstrated in the synthesis of structurally related bicyclic isonitriles .
  • Hydrogenation : Exo-6-amino derivatives are prepared via catalytic hydrogenation (e.g., Pd/C, H₂ at 1 atm) of dibenzylamino intermediates, achieving high yields (96%) .
  • Acetylation : Post-synthetic modification of the bicyclic amine with acetyl groups is critical for introducing the 6-acetyl moiety.

Q. How is the compound characterized using X-ray crystallography?

Crystal structure analysis provides unambiguous confirmation of stereochemistry and conformation. For example:

  • Triclinic crystal system with space group P1̄, as observed in a related bicyclic carbamate (empirical formula C₂₆H₃₅N₃O₄, T = 220 K) .
  • Key parameters : Unit cell dimensions (a, b, c, α, β, γ) and refinement residuals (R₁, wR₂) are critical for validating structural assignments (Table 1).

Q. Table 1. Crystallographic Data for a Related Bicyclic Compound

ParameterValue
Empirical formulaC₂₆H₃₅N₃O₄
Crystal systemTriclinic
Space groupP1̄
Temperature (K)220
R₁ (final refinement)0.052

Advanced Research Questions

Q. What are the stereochemical challenges in synthesizing this bicyclic scaffold?

The fused cyclopropane and azabicyclo[3.1.0]hexane rings impose significant stereochemical constraints:

  • Endo/exo selectivity : Reactions at the bridgehead positions (e.g., 6-acetyl group) are influenced by steric hindrance and ring strain. For example, hydrogenation of dibenzylamino precursors proceeds with exo selectivity , favoring the thermodynamically stable product .
  • Stereoisomer separation : Chiral HPLC or diastereomeric salt formation is often required to resolve enantiomers, as seen in analogs like tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate .

Q. How does the bicyclic structure influence its reactivity in peptidomimetic applications?

The rigid bicyclic core serves as a conformational restraint in peptidomimetics, mimicking peptide β-turns or proline motifs. Key features include:

  • Enhanced metabolic stability : The cyclopropane ring reduces susceptibility to enzymatic degradation compared to linear peptides.
  • Functionalization sites : The 6-acetyl group and tertiary amine enable covalent modifications (e.g., amide coupling) for targeting enzymes or receptors .
  • Case study : Analogous compounds like ethyl 1-isocyanocyclopropanecarboxylate participate in Ugi-type multicomponent reactions to generate polyfunctional amides .

Q. How can conflicting data in reaction mechanisms involving this compound be resolved?

Contradictions in synthetic outcomes (e.g., failed vinyl isonitrile synthesis ) require:

  • Mechanistic probing : Use DFT calculations to evaluate transition states for cyclopropane ring-opening or polymerization pathways.
  • In situ monitoring : Techniques like NMR or IR spectroscopy track intermediates during reactions (e.g., hydrogenation ).
  • Alternative reagents : Switching to sterically hindered bases (e.g., DBU) or low-temperature conditions can suppress side reactions .

Methodological Considerations

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is standard, while recrystallization from methanol/water mixtures improves purity .
  • Analytical validation : Combine LC-MS (for molecular weight), ¹H/¹³C NMR (for regiochemistry), and X-ray diffraction (for absolute configuration) .

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